molecular formula C9H8Cl2OS B13221180 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one

1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one

Cat. No.: B13221180
M. Wt: 235.13 g/mol
InChI Key: PEHYBYQKDZXMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one is a chemical compound with the molecular formula C9H8Cl2OS and a molecular weight of 235.13 g/mol . Its structure features a propan-2-one group linked via a sulfanyl (thioether) bridge to a 2,5-dichlorophenyl ring . This configuration makes it a valuable building block, or synthon, in organic synthesis, particularly for constructing more complex molecules for pharmaceutical and agrochemical research . One of the primary and well-documented research applications of this compound is its use as a substrate in enantiocomplementary bioreduction studies. Specific yeast strains have been shown to catalyze the reduction of its ketone group to produce enantiomerically pure alcohols with high conversion rates and exceptional selectivity (often >95% enantiomeric excess) . This process is of significant interest for the green synthesis of chiral intermediates. The presence of the two chlorine atoms on the phenyl ring introduces steric hindrance, which has been observed to slow the bioreduction rate compared to less-hindered analogs, providing a useful model for studying enzyme-substrate interactions and reaction kinetics . The synthetic route to this compound typically involves a nucleophilic substitution reaction between 2,5-dichlorothiophenol and a ketone precursor like 2-chloropropanone, often under basic conditions . As a research chemical, it can undergo various transformations, including oxidation to the corresponding sulfoxide or sulfone, and reduction of the ketone moiety . Researchers value this compound for its utility in exploring enzyme inhibition and protein interactions, as the sulfanyl group can form covalent bonds with thiol groups in proteins . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses, and it is not a drug or medicine. Safety Note: Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and safety information before using this product.

Properties

Molecular Formula

C9H8Cl2OS

Molecular Weight

235.13 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)sulfanylpropan-2-one

InChI

InChI=1S/C9H8Cl2OS/c1-6(12)5-13-9-4-7(10)2-3-8(9)11/h2-4H,5H2,1H3

InChI Key

PEHYBYQKDZXMBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one typically involves the reaction of 2,5-dichlorothiophenol with a suitable ketone precursor. One common method is the reaction of 2,5-dichlorothiophenol with 2-chloropropanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its structural similarity to other known therapeutic agents.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one involves its interaction with biological molecules, particularly proteins. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The 2,5-dichlorophenylsulfanyl group significantly influences physical properties compared to analogs:

Compound Substituent Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one (2d) 2,5-Cl₂, -S- 92–94 235.13 Ketone, sulfanyl, Cl
1-[(4-Chlorophenyl)sulfanyl]propan-2-one (2c) 4-Cl, -S- Not reported 199.66 Ketone, sulfanyl, Cl
1-[(4-Methoxyphenyl)sulfanyl]propan-2-one (2e) 4-OCH₃, -S- Not reported 210.28 Ketone, sulfanyl, OCH₃
1-(2,5-Dichlorophenyl)-1-propanone 2,5-Cl₂ Not reported 203.07 Ketone, Cl (no sulfur)
1-[(3,4-Dichlorophenyl)sulfanyl]propan-2-one 3,4-Cl₂, -S- Not reported 235.13 Ketone, sulfanyl, Cl

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) increase polarity and intermolecular forces, leading to higher melting points compared to electron-donating groups (e.g., OCH₃) .

Reactivity in Biocatalytic Reductions

This compound (2d) exhibits distinct reactivity in enantioselective bioreductions:

Compound Biocatalyst Product Yield (%) Enantioselectivity (ee)
2d L. kefir (R)-ADH 62% (R-alcohol) High (exact ee not reported)
2e (4-methoxyphenyl analog) R. aetherivorans (S)-ADH 52% (S-alcohol) Indistinguishable

Key Observations :

  • Chlorine substituents may enhance substrate-enzyme binding due to their electron-withdrawing nature, improving yields compared to methoxy-substituted analogs .
  • The position of Cl atoms (2,5 vs. 3,4) could sterically or electronically modulate enzyme activity, though direct data on 3,4-dichloro isomers are lacking .

Structural Isomerism and Functional Group Variations

Positional Isomerism
  • 2,5-Dichloro vs. 3,4-Dichloro Isomers : While both isomers share the molecular formula C₉H₈Cl₂OS , the 2,5-substitution pattern likely alters electronic distribution and steric accessibility, impacting reactivity in synthesis or catalysis .
Functional Group Replacements
  • Sulfanyl vs. Hydroxy Groups: 1-(3-Chlorophenyl)-1-hydroxy-2-propanone (CAS: 857233-13-7) lacks the sulfanyl group, reducing sulfur-mediated interactions (e.g., hydrogen bonding) but introducing a hydroxyl group capable of stronger polarity . Impact: Hydroxy derivatives may exhibit higher solubility in polar solvents compared to sulfanyl analogs .
  • Sulfanyl vs.

Spectroscopic Distinctions

  • ¹³C NMR : The carbonyl carbon in 2d appears at δ 202.2 ppm , whereas analogs with electron-donating groups (e.g., 4-OCH₃ in 2e) would likely show upfield shifts due to reduced electron withdrawal .
  • IR: The absence of a phenolic -OH group in 2d (cf. compounds in ) eliminates O-H stretching vibrations (~3200 cm⁻¹), simplifying its IR profile .

Biological Activity

1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one is a compound belonging to the class of aryl sulfides, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the alkylation of substituted thiophenols with chloroacetone. In a study by , various arylsulfanyl propan-2-ones were synthesized, including the dichlorophenyl derivative. The structure is characterized by the presence of a dichlorophenyl group attached to a sulfanyl moiety and a ketone functional group, which contributes to its reactivity and biological properties.

Enantiocomplementary Bioreduction

A significant aspect of the biological activity of this compound is its enantiocomplementary bioreduction. Research demonstrated that various yeast strains could catalyze the bioreduction of this compound to yield enantiomerically pure alcohols with high conversion rates (60–99%) and selectivity (>95% enantiomeric excess) . This biotransformation indicates potential applications in pharmaceuticals where specific enantiomers are required for therapeutic efficacy.

The biological mechanisms underlying the activity of this compound can be inferred from studies on related compounds. The presence of the sulfanyl group may facilitate interactions with cellular targets such as enzymes or receptors involved in microbial resistance mechanisms. Additionally, the chlorinated phenyl group may enhance lipophilicity, allowing better membrane penetration and increased bioactivity.

Study on Bioreduction

In a detailed study involving the bioreduction of arylsulfanyl propan-2-ones, researchers found that the compound this compound exhibited slower bioreduction rates compared to its less hindered counterparts due to steric hindrance from the two chlorine substituents . This finding underscores the importance of molecular structure in determining biological activity and reaction kinetics.

Data Summary

Compound Bioreduction Conversion (%) Enantiomeric Excess (%) Yeast Strain
1-(phenyl)sulfanyl propan-2-one90>99P. carsonii
1-[(4-chlorophenyl)sulfanyl]propan-2-one85>99L. elongisporus
This compound Slowest High selectivity Various strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.